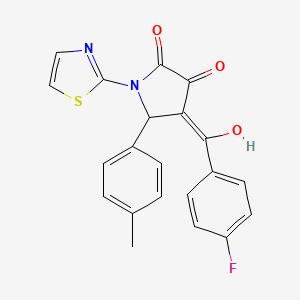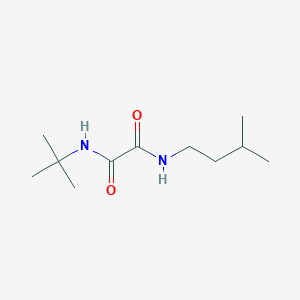![molecular formula C12H14N2O2S B6512885 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-50-3](/img/structure/B6512885.png)
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(pyridine-3-sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a pyridine-3-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazines: These compounds share a similar bicyclic structure and are widely used in pharmaceuticals.
Bicyclo[4.1.0]heptenes: These compounds are also used as building blocks in organic synthesis and have similar reactivity patterns.
8-oxabicyclo[3.2.1]octane: This compound has a similar core structure and is used in various synthetic applications.
Uniqueness
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the pyridine-3-sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-17(16,12-5-2-8-13-9-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8-11H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZQJNGOFEGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B6512805.png)

![1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6512811.png)
![1-(2,5-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512821.png)
![N-[(2-chlorophenyl)methyl]-3-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B6512828.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512834.png)
![3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6512839.png)

![2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6512847.png)
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6512854.png)
![3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B6512866.png)
![N-[(3,4-dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide](/img/structure/B6512873.png)
methyl}benzamide](/img/structure/B6512874.png)
![1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B6512877.png)
